molecular formula C9H10N2O2 B13929922 5-Methoxy-2-methyl-2H-indazol-6-ol

5-Methoxy-2-methyl-2H-indazol-6-ol

Cat. No.: B13929922
M. Wt: 178.19 g/mol
InChI Key: FQQSYFJCVMXXCF-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-2H-indazol-6-ol is a substituted indazole derivative characterized by a methoxy group at position 5, a hydroxyl group at position 6, and a methyl group at position 2 of the indazole core. Indazoles are heterocyclic aromatic compounds featuring a fused benzene and pyrazole ring system.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5-methoxy-2-methylindazol-6-ol

InChI

InChI=1S/C9H10N2O2/c1-11-5-6-3-9(13-2)8(12)4-7(6)10-11/h3-5,12H,1-2H3

InChI Key

FQQSYFJCVMXXCF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)O)OC

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Analytical Techniques

The structure and purity of 5-Methoxy-2-methyl-2H-indazol-6-ol can be confirmed using various analytical techniques:

Data and Results

While specific data for This compound is limited, related compounds often exhibit the following characteristics:

Technique Expected Data
¹H NMR Signals for aromatic protons, methoxy group, and methyl group.
¹³C NMR Signals corresponding to aromatic carbons, methoxy carbon, and methyl carbon.
IR Absorption bands for OH, C=N, and C-O bonds.
MS Molecular ion peak at m/z = 178.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-2H-indazol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-2H-indazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Key Findings and Implications

  • Positional Isomerism : Swapping methoxy and hydroxyl groups (e.g., 6-methoxy vs. 5-methoxy) significantly impacts solubility and metabolic stability .
  • Core Structure Variations : Indazoles vs. benzimidazoles exhibit divergent electronic profiles, influencing target selectivity in drug design .
  • Functional Group Effects : Halogens (e.g., iodine) or boronate esters expand synthetic utility, whereas hydroxyl/methoxy groups enhance polarity for biological interactions .

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